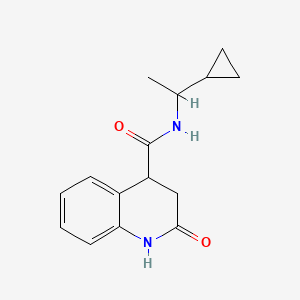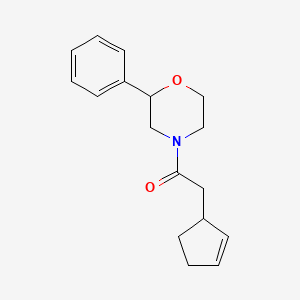
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone, also known as CPMM, is a synthetic compound that has been widely studied in the field of medicinal chemistry. CPMM is a morpholine derivative, which is a class of compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been shown to exhibit anti-inflammatory and analgesic properties. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to inhibit the growth of certain viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to exhibit cytotoxicity towards normal cells, which could limit its clinical use. Additionally, the mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, which could hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone. One area of research could focus on the development of more potent and selective derivatives of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone that exhibit reduced cytotoxicity towards normal cells. Another area of research could focus on the optimization of the synthesis method for Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone and its potential as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone involves the reaction between cyclohex-3-en-1-ylamine and 2-phenylmorpholine-4-carboxaldehyde in the presence of a catalyst. The reaction yields Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone as a white solid, which can be purified by recrystallization.
Scientific Research Applications
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been extensively studied for its potential as an anticancer agent. Several studies have shown that Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-5,7-8,15-16H,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDDWOJJNNWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

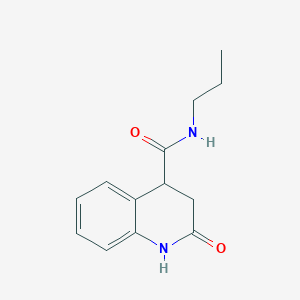

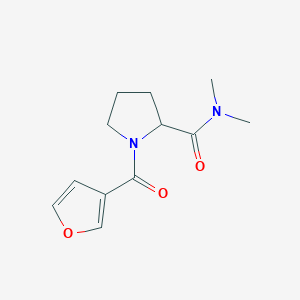
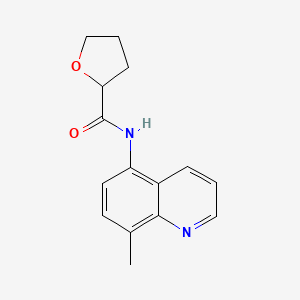
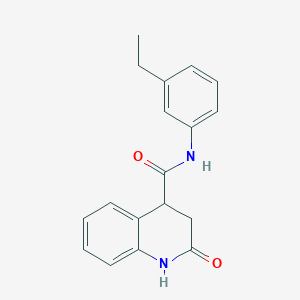
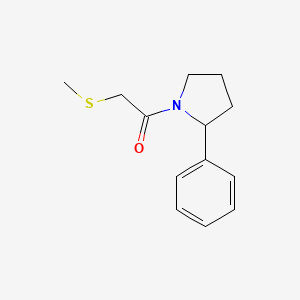




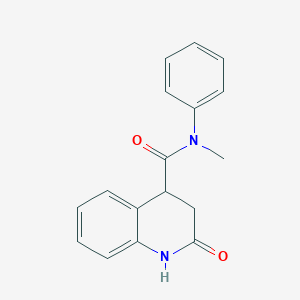
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
